Ergocornine mesylate
Description
Historical Context of Ergot Alkaloid Discovery and Scientific Significance
The history of ergot alkaloids is a transition from a dreaded poison to a source of valuable pharmaceuticals. nih.gov For centuries, ergot, a fungal growth on rye and other grains, was known as the cause of ergotism, a severe and often fatal condition that caused epidemics in the Middle Ages. nih.govkarger.com The first mention of ergot as a medicinal agent for quickening childbirth appeared in 1582. nih.govkarger.com However, the systematic scientific investigation into its active principles began in the early 20th century. nih.gov
The initial foray into isolating the pharmacologically active components of ergot led to the discovery of "ergotoxine" in 1906 by George Barger and Francis H. Carr. nih.govkarger.com This preparation was initially believed to be a single, pure compound. nih.govkarger.com For decades, ergotoxine (B1231518) was considered a singular substance.
It was not until 1943 that the Swiss chemists Arthur Stoll and Albert Hofmann, working at Sandoz laboratories, demonstrated that ergotoxine was, in fact, a mixture of three distinct, yet structurally similar, peptide alkaloids. nih.govkarger.comthieme-connect.comuantwerpen.be Through their meticulous separation work, they isolated and identified the three constituent components: ergocristine (B1195469), ergocornine (B135324), and ergocryptine. nih.govthieme-connect.comuantwerpen.be Later research would show that ergocryptine itself is a mixture of two isomers, α- and β-ergocryptine. nih.gov This discovery was a pivotal moment, clarifying the complex nature of ergot extracts and paving the way for studying the individual properties of each alkaloid. karger.com
Table 1: Components of the Ergotoxine Alkaloid Complex
| Alkaloid | Year of Discovery as Constituent | Key Researchers |
|---|---|---|
| Ergocristine | 1943 nih.govkarger.com | Arthur Stoll, Albert Hofmann |
| Ergocornine | 1943 nih.govkarger.com | Arthur Stoll, Albert Hofmann |
| Ergocryptine | 1943 nih.govkarger.com | Arthur Stoll, Albert Hofmann |
The scientific exploration of ergot alkaloids is marked by the foundational work of several key researchers who transformed the field.
Arthur Stoll's work at Sandoz was monumental. In 1918, he patented a method for the isolation of ergotamine, the first chemically pure ergot alkaloid to be obtained. nih.govnih.govchimia.ch This achievement was a significant breakthrough, providing a stable, single-entity compound for both therapeutic use and further chemical investigation. nih.govkarger.comkarger.com Stoll's research established Sandoz as a leader in the industrial production of ergot alkaloids for decades. nih.gov
Albert Hofmann, a colleague of Stoll's at Sandoz, made equally profound contributions. chimia.chresearchgate.net His work was fundamental to understanding the chemical diversity of these compounds. chimia.ch In addition to co-discovering the true nature of the ergotoxine complex, Hofmann was a pioneer in the synthesis of new ergot derivatives. karger.comthieme-connect.com In 1938, he achieved the first partial synthesis of a natural ergot alkaloid, ergobasine (also known as ergometrine or ergonovine), by condensing lysergic acid with an amino alcohol. nih.govkarger.com This opened the door to the creation of numerous semi-synthetic alkaloids, including the famed lysergic acid diethylamide (LSD), which was synthesized in the same year during research aimed at developing circulatory stimulants. chimia.chebsco.com
Table 2: Key Pioneers in Ergot Alkaloid Research
| Researcher | Key Contribution(s) | Year(s) |
|---|---|---|
| George Barger & Francis H. Carr | Isolation of the "ergotoxine" mixture. nih.govkarger.com | 1906 |
| Arthur Stoll | First isolation of a pure ergot alkaloid, ergotamine. nih.govnih.govchimia.ch Proved ergotoxine was a mixture. karger.comthieme-connect.com | 1918, 1943 |
| Albert Hofmann | First partial synthesis of a natural ergot alkaloid. nih.govkarger.com Co-discovered the components of ergotoxine. karger.comthieme-connect.com Synthesized LSD. chimia.chebsco.com | 1938, 1943 |
Isolation of the Ergotoxine Complex and Constituent Ergot Alkaloids
Classification and Structural Features within the Ergot Alkaloid Family
Ergot alkaloids are a large group of nitrogen-containing fungal metabolites. nih.gov They are structurally defined by a core tetracyclic ring system known as ergoline (B1233604). nih.govrsc.org The diversity within this family arises from various substitutions on this ergoline scaffold.
The medicinally useful ergot alkaloids are primarily divided into two major classes based on the nature of the substituent at the C-8 position of the ergoline ring: nih.govnih.gov
Amino Alcohol Derivatives: These are relatively simple, water-soluble amides of lysergic acid. The classic example is ergonovine (ergometrine). nih.gov
Peptide Alkaloids (Ergopeptines): These are more complex, water-insoluble derivatives where lysergic acid is linked via an amide bond to a tripeptide moiety, which is typically in a cyclic structure. nih.govrsc.org Ergocornine belongs to this class. nih.govbionte.com
Ergocornine is chemically classified as an ergopeptine. wikipedia.org Its structure consists of the foundational D-lysergic acid molecule linked to a cyclic tripeptide. nih.gov A unique feature of the ergopeptines is the cyclol part of the molecule, which forms from the reaction of an α-hydroxyamino acid with the carboxyl group of a proline residue. nih.gov The tripeptide portion of the ergotoxine alkaloids (ergocornine, ergocristine, and ergocryptine) all share two common amino acids, valine and proline, while the third amino acid differs between them. nih.gov Ergocornine is specifically characterized by its tetracyclic ergoline framework and a peptide portion containing isopropyl groups. nih.govcymitquimica.com The mesylate salt form, ergocornine mesylate, is derived from ergocornine, often after a process of hydrogenation. nih.govontosight.aidrugbank.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Class/Type |
|---|---|
| Ergocornine | Peptide Ergot Alkaloid (Ergopeptine) |
| This compound | Mesylate salt of Ergocornine/Dihydroergocornine (B1204045) |
| Ergocristine | Peptide Ergot Alkaloid (Ergopeptine) |
| Ergocryptine | Peptide Ergot Alkaloid (Ergopeptine) |
| Ergotamine | Peptide Ergot Alkaloid (Ergopeptine) |
| Ergonovine (Ergometrine/Ergobasine) | Amino Alcohol Ergot Alkaloid |
| Ergotoxine | Mixture of Ergopeptines |
| Lysergic Acid | Core component of Ergot Alkaloids |
| Lysergic Acid Diethylamide (LSD) | Semi-synthetic Lysergic Acid Derivative |
| Dihydroergocornine | Hydrogenated derivative of Ergocornine |
| Valine | Amino Acid |
Structure
3D Structure of Parent
Properties
CAS No. |
2706-67-4 |
|---|---|
Molecular Formula |
C32H43N5O8S |
Molecular Weight |
657.8 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C31H39N5O5.CH4O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);1H3,(H,2,3,4)/t19-,23-,24+,26-,30-,31+;/m1./s1 |
InChI Key |
JSSWJSBXBKEBMS-JDFJKJGNSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Mechanistic Investigations of Ergocornine Mesylate at Molecular and Cellular Levels
Receptor Binding and Ligand-Receptor Interactions
Ergocornine (B135324), like other ergot alkaloids, exhibits a complex pharmacology due to its structural similarity to biogenic amines, allowing it to interact with various receptor systems. mdpi.comnih.gov Its effects are a result of partial agonism or antagonism at adrenergic, dopaminergic, and serotonergic receptors. nih.gov
Interactions with Adrenergic Receptor Subtypes
Ergocornine and its derivatives are known to interact with adrenergic receptors. nih.gov Dihydroergocornine (B1204045), a closely related compound, acts as an alpha-adrenergic blocker. ontosight.ai The ergoloid mixture, which includes dihydroergocornine mesylate, is known to block alpha-adrenoreceptors. wikidoc.org This action is believed to contribute to some of its physiological effects. drugbank.com Specifically, ergotamine, a related alkaloid, acts as an α1-receptor antagonist. researchpromo.com The vasoconstrictive properties of some ergot alkaloids are linked to the partial activation of α1-adrenergic receptors. researchpromo.com
Dopaminergic Receptor Modulation and Affinities
Ergocornine is a dopamine (B1211576) receptor agonist. wikipedia.org Ergot alkaloids, in general, demonstrate a significant affinity for D1 and D2 dopamine receptors. nih.gov The binding of ergot alkaloids like ergocornine to D2-dopamine receptors can stimulate the release of dopamine, which in turn inhibits prolactin secretion from the anterior pituitary. researchpromo.com The affinity of ergopeptides for D2 receptors is comparable to that of dopamine itself. researchpromo.com However, one study indicated that while other ergot alkaloids like ergocryptine and bromocriptine (B1667881) induced an elevation in baseline dopamine, ergocornine did not show this activity. mdpi.com
Serotonergic Receptor System Engagements
Ergot alkaloids, including ergocornine, have a notable affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1 and 5-HT2 subtypes. nih.gov Their interaction can result in either agonistic or antagonistic effects. mdpi.commdpi.com This engagement with the serotonergic system is a key aspect of their pharmacological profile. wikidoc.org The ergoloid mixture, containing dihydroergocornine, stimulates serotonergic receptors. wikidoc.org
Other Receptor Interactions (e.g., Estrogen Receptors)
Research has explored the interaction of ergoloid mesylates with other transport systems. For instance, ergoloid mesylates have been shown to inhibit the OATP-C-mediated uptake of Estradiol-17b-D-glucuronide, suggesting a potential for interaction with the pharmacokinetics of drugs transported by this pathway. evitachem.com
Intracellular Signaling Pathway Modulation
The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. These pathways are complex and can vary depending on the receptor subtype and the cell type involved.
Effects on Neurotransmitter Release Mechanisms
The modulation of receptor activity by ergocornine and related compounds directly impacts neurotransmitter release. For example, the stimulation of D2-dopamine receptors by ergot alkaloids leads to an inhibition of prolactin release. researchpromo.com Conversely, some ergot alkaloids can increase the release of dopamine from central nerve endings. mdpi.com However, a study by Rowell and Larson found that ergocornine, unlike some other ergot alkaloids, did not induce an elevation in baseline dopamine release. mdpi.com
Influence on Cellular Proliferative Responses (e.g., Fibrogenesis Mechanisms)
Ergot alkaloids, including ergocornine, are recognized for their potential to induce fibrotic reactions. This is largely attributed to their interaction with serotonin receptors, specifically the 5-HT2B receptor. Agonism at this receptor can trigger a proliferative response in cells that express it, ultimately leading to fibrogenesis. europa.eu Dihydroergotoxine, a related compound mixture containing a dihydroergocornine component, is considered to be associated with fibrotic reactions due to this pharmacological plausibility. europa.eu While direct studies on this compound's role in fibrogenesis are not extensively detailed in the provided results, the known class effect of ergot derivatives on 5-HT2B receptors suggests a potential mechanism for influencing cellular proliferation in the context of fibrosis. europa.eu Further research has pointed to the pro-fibrotic potential of ergot derivatives, linking it to the activation of serotoninergic receptors which can lead to mitogenicity and a proliferative response. europa.eu
Modulation of Specific Signaling Cascades (e.g., AMPK, NF-κB, p53 Pathways in In Vitro Models)
The influence of ergocornine and related ergot alkaloids extends to the modulation of fundamental cellular signaling pathways. While specific data on this compound's direct effects on AMPK, NF-κB, and p53 pathways in the provided search results is limited, the broader class of ergot alkaloids is known to interact with various cellular signaling mechanisms. For instance, the synthetic ergot alkaloid bromocriptine has been shown to influence molecular categories related to cell movement, development, growth, proliferation, and cell death in the intestinal epithelium and mesenteric adipose tissue. nih.gov This suggests that ergot alkaloids can exert significant effects on cellular function and maintenance through the modulation of complex signaling networks. The toxic effects of some ergot alkaloids are known to induce apoptosis, a process intricately linked to the p53 pathway. researchgate.net Specifically, ergocristine (B1195469) has been noted for its apoptotic effects, with its S-epimer being a significant contributor due to its accumulation in hepatic cell lines. researchgate.net
Pharmacological Characterization in In Vitro and Isolated System Models
Studies on Vascular Smooth Muscle Tone Regulation in Isolated Tissues
Ergocornine and other ergot alkaloids demonstrate complex effects on vascular smooth muscle tone, acting as both agonists and antagonists at various receptors. nih.gov In isolated canine basilar arteries and femoral veins, dihydroergocornine, a component of co-dergocrine mesylate, was found to be a potent antagonist of responses to 5-hydroxytryptamine (5-HT). researchgate.net On femoral veins, dihydroergocornine exhibited competitive antagonism against noradrenaline. researchgate.net
The vasoconstrictive properties of ergot alkaloids are a key aspect of their pharmacological profile. oup.com Studies on bovine ruminal arteries have shown that ergocornine can induce a contractile response, although at higher concentrations compared to other ergot alkaloids like ergotamine. semanticscholar.org The mechanism of this contraction is complex, involving interactions with alpha-adrenergic and serotonergic receptors. drugbank.comcvphysiology.com The sustained contractile response observed with some ergot alkaloids is indicative of a high affinity for their respective receptors. semanticscholar.org The regulation of vascular smooth muscle contraction is primarily driven by changes in intracellular calcium concentration, which leads to the phosphorylation of myosin light chains (MLC) and subsequent muscle contraction. cvphysiology.comnih.gov Agonists at Gq-protein coupled receptors, which many ergot alkaloids target, stimulate the release of intracellular calcium and inhibit MLC phosphatase, both actions promoting contraction. cvphysiology.com
Investigations in Cellular Models (e.g., Cell Cycle Dynamics, Apoptosis Mechanisms)
In cellular models, ergocornine has been shown to have significant effects on cell viability and proliferation. Ergot alkaloids can induce cytotoxic effects and apoptosis in human primary cells. researchgate.net Studies on the GH3 rat pituitary tumor cell line demonstrated that ergotamine, a related ergot alkaloid, inhibited DNA synthesis and hormone secretion, indicating a direct inhibitory action on the tumor cells. bioscientifica.com Furthermore, daily injections of ergocornine into rats with a prolactin- and growth hormone-secreting pituitary tumor led to a notable regression or inhibition of tumor growth. nih.gov This was associated with a decrease in the number of cells and pycnosis of nuclei within the tumor tissue. nih.gov These findings suggest that ergocornine can interfere with cell cycle progression and induce apoptotic pathways in certain cell types. The apoptotic effect of some ergopeptines, like ergocristine, has been highlighted, with the S-epimers playing a significant role due to their preferential accumulation in certain cell lines. researchgate.net
Blood-Brain Barrier Transport Mechanisms of Ergot Alkaloids in In Vitro Models
The ability of ergot alkaloids to cross the blood-brain barrier (BBB) is a critical factor in their central nervous system effects. In vitro studies using primary porcine brain endothelial cells have demonstrated that ergot alkaloids, including the class to which ergocornine belongs, can penetrate the BBB in significant amounts within a few hours. nih.govnih.govmdpi.com While some ergot alkaloids like ergometrine utilize active transport mechanisms, such as the BCRP/ABCG2 transporter, others appear to cross via passive diffusion. nih.govnih.govmdpi.com
The transport of peptide ergot alkaloids, a group that includes ergocornine, has been observed to occur at a much higher concentration range compared to other types of ergot alkaloids. nih.gov It has been noted that the 8-(R) form of ergopeptine alkaloids is capable of crossing the BBB. mdpi.com The integrity of the BBB can also be influenced by these compounds; for instance, ergocristinine (B1242015) has been shown to accumulate in endothelial cells, potentially weakening the barrier function. nih.govnih.gov The transport across the BBB is a complex process influenced by factors such as molecular properties of the drug and the presence of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump substances out of the brain. medtechbcn.commdpi.com
Effects on Prolactin Synthesis and Release in Preclinical Models
Ergocornine is a potent inhibitor of both the synthesis and release of prolactin. aacrjournals.org In preclinical studies using rat pituitary glands, ergocornine almost completely blocked prolactin release and also decreased the synthesis and release of growth hormone. aacrjournals.org This inhibitory effect is believed to be mediated through its action as a dopamine agonist at D2 receptors on pituitary lactotrophs. researchpromo.comiz.edu.pl The stereochemical configuration at the C-8 position of the ergoline (B1233604) nucleus is crucial for this prolactin-inhibiting activity, as demonstrated by the lack of effect of its epimer, ergocorninine. oup.com
The administration of ergocornine to rats with prolactin-secreting pituitary tumors effectively suppressed tumor growth and reduced high circulating prolactin levels. aacrjournals.org This demonstrates a direct inhibitory effect on both normal and neoplastic pituitary cells. nih.govaacrjournals.org The mechanism involves the stimulation of dopamine receptors in the hypothalamus and a direct action on the pituitary gland itself. msu.edueur.nl
Degradation Pathways and Stability Research of Ergocornine Mesylate
Chemical and Enzymatic Stability Studies
The stability of ergocornine (B135324) mesylate is influenced by various chemical and physical factors, which can lead to degradation and loss of potency. Key processes affecting its stability include epimerization, hydrolysis, and oxidation.
Ergocornine, like other major ergot alkaloids, possesses a stereocenter at the C8 position of the ergoline (B1233604) ring, allowing it to exist as two interconvertible epimers. mdpi.comugr.es The biologically active form is the (R)-epimer, designated with the suffix "-ine" (ergocornine), while the largely inactive form is the (S)-epimer, with the suffix "-inine" (ergocorninine). ugr.esresearchgate.netnih.gov The reversible conversion between these two forms is known as epimerization. mdpi.comnih.govoup.com
Several factors significantly influence the rate and extent of epimerization:
Temperature: Elevated temperatures promote epimerization and degradation. researchgate.netnih.govnih.gov Heating can decrease the concentration of ergocornine and shift the epimeric ratio towards the S-form. nih.govmdpi.combiocrick.com Long-term storage of ergot alkaloids in acetonitrile (B52724), a common solvent for analysis, should be at -20°C or below to minimize epimerization. epa.govresearchgate.net
Solvents: The choice of solvent has a profound impact on stability. epa.govresearchgate.net Protic solvents can favor epimerization. researchgate.netnih.gov The general order of epimerization promotion by solvents is methanol (B129727)/dichloromethane > acetonitrile/buffer > extraction mix > stabilizing solution > acetonitrile >> chloroform. epa.govresearchgate.net Chloroform has been shown to be the most effective solvent for long-term storage at room temperature, showing no epimerization. epa.govresearchgate.net
pH: The pH of the solution is a critical factor, with alkaline conditions known to favor the conversion of the R-epimer to the S-epimer. nih.govresearchgate.net Alkaline mobile phases are often preferred in chromatography to maintain the stability of both epimers during analysis. mdpi.comnih.govfrontiersin.org
Light: Exposure to UV light can also influence the R/S ratio, promoting the formation of the S-form for ergocornine. researchgate.netbiocrick.com
Storage Time: The duration of storage, even under controlled temperatures, affects stability. Significant epimerization of ergocornine was observed in rye extracts stored for 14 days at 4°C. researchgate.netnih.gov
| Factor | Influence on Ergocornine Stability | Outcome | Reference |
|---|---|---|---|
| Temperature | Heating decreases concentration and influences R/S ratio | Increased formation of ergocorninine | researchgate.netnih.govmdpi.combiocrick.com |
| Solvent | Stability is highly solvent-dependent | Chloroform is most stable; methanol promotes epimerization | epa.govresearchgate.net |
| pH | Alkaline conditions favor epimerization | Increased formation of ergocorninine | nih.govresearchgate.net |
| UV Light | Influences the R/S ratio | Increased formation of ergocorninine | researchgate.netbiocrick.com |
| Storage | Significant epimerization can occur even at 4°C over time | Decreased concentration of ergocornine | researchgate.netnih.gov |
Hydrolytic and oxidative reactions are significant degradation pathways for ergot alkaloids. researchgate.netmdpi.comsemanticscholar.org Degradation can be catalyzed by oxidation, reduction, and hydrolysis, particularly under acidic or alkaline conditions. researchgate.netmdpi.comsemanticscholar.org
Hydrolytic Degradation: This involves the cleavage of chemical bonds by the addition of water. In the case of ergopeptine alkaloids like ergocornine, the peptide side chain can be susceptible to hydrolysis. Early chemical studies on ergot alkaloids utilized strong alkaline solutions (e.g., potassium hydroxide) to induce hydrolysis, which cleaved the molecule to yield lysergic acid. karger.com Studies on hydrogenated ergopeptide alkaloids, including dihydroergocornine (B1204045), have shown that degradation via hydrolysis is more pronounced in aqueous solutions compared to organic media. nih.gov
Oxidative Degradation: The indole (B1671886) moiety within the ergoline ring structure is sensitive to oxidation. researchgate.net This can lead to the formation of various degradation products. nih.gov The use of predominantly organic solvents for solutions can reduce the degradation of hydrogenated ergot alkaloids from oxidation, to the extent that filling operations may not require an inert gas atmosphere for protection. nih.gov
Thin-layer chromatography (TLC) is a technique that can be employed to study the stability and degradation pathways of related drugs during storage, helping to identify impurities arising from these mechanisms. nih.govfrontiersin.org While detailed mechanistic studies focusing solely on the hydrolytic and oxidative degradation of ergocornine are not extensively detailed in the provided context, the general principles governing ergot alkaloid degradation are applicable. mdpi.comsemanticscholar.orgnih.gov
Structure Activity Relationship Sar Studies of Ergocornine Mesylate and Its Derivatives
Elucidation of Structural Determinants for Biological Activity
The biological actions of ergocornine (B135324) and its derivatives are dictated by specific structural features that govern their interaction with various receptors, primarily dopaminergic, serotonergic, and adrenergic receptors. mdpi.comontosight.ai The tetracyclic ergoline (B1233604) nucleus is the fundamental scaffold responsible for this activity. nih.gov
Key structural determinants include:
The Ergoline Ring System: This rigid structure is analogous to the chemical makeup of several key neurotransmitters, allowing it to bind to their respective receptors. nih.govscispace.com
Substitution at the C-8 Position: Ergocornine possesses a complex peptide moiety at this position. The nature of this substituent is a major determinant of its pharmacological profile. nih.gov The stereochemistry at C-8 is also crucial; the natural (R)-isomers are generally more biologically active than their (S)-epimers (often designated with an "-inine" suffix). nih.govacs.org
The Double Bond at C9-C10: Saturation of this double bond, as seen in dihydro-derivatives like dihydroergocornine (B1204045), can alter the potency and intrinsic activity at adrenoceptors and eliminate agonistic effects at 5-HT2 receptors. mdpi.comnih.gov
Substitution at the N-6 Position: Methylation at this nitrogen is a common feature and is important for activity. scispace.com Quaternization at this position can lead to a near-complete loss of affinity for both 5-HT2 and alpha-adrenoceptors. nih.gov
Substitution on the Aromatic Ring: For instance, bromination at the 2-position can eliminate agonist activity while preserving receptor affinity, effectively creating an antagonist. nih.gov
Rowell and Larson demonstrated that among several ergot alkaloids, ergocornine did not show significant activity in stimulating dopamine (B1211576) release, whereas compounds like ergocryptine and bromocriptine (B1667881) did. mdpi.com This highlights the subtle yet critical influence of the peptide side chain structure on dopaminergic activity. mdpi.com Specifically, the amino acid composition of the tripeptide moiety in ergopeptines like ergocornine plays a pivotal role. acs.org Ergocornine, along with ergocristine (B1195469) and ergocryptine, shares an isopropyl side group on the amino ring of their structure. acs.org
The table below summarizes the effect of certain structural modifications on the biological activity of ergoline derivatives.
| Structural Modification | Derivative Example | Effect on Biological Activity | Reference |
|---|---|---|---|
| Hydrogenation of C9-C10 double bond | Dihydroergocornine | Alters potency at adrenoceptors; eliminates 5-HT2 receptor agonism. | mdpi.comnih.gov |
| Bromination at position 2 | 2-Bromo derivative (e.g., LEK 8841) | Eliminates agonistic activity but preserves receptor affinity, creating a competitive antagonist. | nih.gov |
| Quaternization at N(6) position | N(6)-quaternized derivative (e.g., LEK 8827) | Almost complete loss of affinity for 5-HT2 and alpha-adrenoceptors. | nih.gov |
| Epimerization at C-8 position | Ergocorninine (S-epimer) | Generally lower biological activity compared to the R-epimer (ergocornine). | nih.govacs.org |
Design and Synthesis of Ergocornine Analogs for Mechanistic Probing
To better understand the mechanisms of action and refine the pharmacological profile of ergocornine, various analogs have been designed and synthesized. ontosight.aiontosight.ai These synthetic efforts often focus on modifying the core ergoline structure or its substituents to probe the specific interactions with biological targets. scispace.comescholarship.org
A key strategy in the synthesis of ergot alkaloid analogs is the use of starting materials like tryptophan, which is a biosynthetic precursor. scispace.com This allows for the systematic construction of the complex tetracyclic ring system and the introduction of desired functional groups. scispace.com The synthesis of simplified analogs, such as tricyclic partial ergoline structures, has also been a valuable approach to identify the minimal structural requirements for biological activity. scispace.com
The development of molecularly imprinted polymers (MIPs) represents another facet of synthetic design related to ergot alkaloids. acs.org While not strictly for mechanistic probing in a biological system, the synthesis of polymers that can selectively bind to specific ergot alkaloids like ergotamine demonstrates the feasibility of creating tailored molecular recognition sites. acs.org This technology relies on using a template molecule to create specific cavities in a polymer matrix, which can then be used for selective adsorption. acs.org Such approaches, though currently focused on separation and detection, underscore the detailed understanding of the molecular interactions that govern ergot alkaloid binding. acs.orgmdpi.com
Computational Approaches in Structure-Activity Relationship Analysis
Computational modeling has become an indispensable tool in the study of structure-activity relationships for complex molecules like ergocornine and its derivatives. ontosight.ai These in silico methods allow for the prediction of biological activity and provide insights into the molecular interactions between the ligand and its receptor. ontosight.ai
One common computational technique is molecular docking, which predicts the preferred orientation of a molecule when bound to a receptor. For instance, a study exploring natural indole (B1671886) alkaloids as potential inhibitors of Plasmepsin II, a protease from the malaria parasite, used molecular docking to evaluate the binding affinity of several compounds, including ergocornine. chemmethod.com In this study, ergocornine exhibited a strong binding affinity, suggesting its potential as an inhibitor. chemmethod.com
Molecular dynamics (MD) simulations are another powerful computational tool used to study the stability and dynamics of ligand-receptor complexes over time. chemmethod.com In the aforementioned study, MD simulations were used to confirm the stable binding of ergocornine within the active site of Plasmepsin II. chemmethod.com
Quantum chemical models and Density Functional Theory (DFT) calculations are also employed to understand the electronic properties and reactivity of these molecules. nih.govchemmethod.com For example, complex simulations have been used to model the epimerization process of ergocornine, providing insights into the conversion between the more active R-epimer and the less active S-epimer. nih.gov DFT calculations have also been used to compare the stability and reactivity of ergocornine with other ligands. chemmethod.com
The table below provides an overview of computational techniques applied to the study of ergocornine and related alkaloids.
| Computational Technique | Application in Ergocornine/Ergot Alkaloid Research | Key Findings | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding affinity to target receptors (e.g., Plasmepsin II). | Ergocornine showed high binding affinity, suggesting potential inhibitory activity. | chemmethod.com |
| Molecular Dynamics (MD) Simulations | Verifying the stability of the ligand-receptor complex. | Demonstrated stable and compact binding of ergocornine in the receptor's active site. | chemmethod.com |
| Quantum Chemical Models | Modeling the epimerization process between R- and S-isomers. | Showed that the S-epimer is the preferred conformation for ergocornine. | nih.gov |
| Density Functional Theory (DFT) | Evaluating electronic properties and reactivity. | Indicated higher stability and lower reactivity for ergocornine compared to a native ligand. | chemmethod.com |
Advanced Analytical Methodologies for Ergocornine Mesylate Research
Chromatographic Techniques for Separation and Quantification in Research Contexts
Chromatography is a cornerstone for the analysis of ergocornine (B135324) mesylate, enabling its separation from other related alkaloids and matrix components.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of ergocornine and other ergot alkaloids. pubcompare.aifrontiersin.org Reversed-phase chromatography is the most common approach, typically employing C18 or phenyl-hexyl columns. nih.govaafco.orgresearchgate.net To achieve optimal separation and maintain the stability of the alkaloids, mobile phases are often alkaline, consisting of acetonitrile-water or methanol-water mixtures with additives like ammonium (B1175870) carbonate, ammonium hydroxide, or triethylamine. nih.govnih.gov Gradient elution is frequently employed to effectively separate a wide range of ergot alkaloids within a reasonable timeframe. frontiersin.orgnih.gov
Various detection modes can be coupled with HPLC for the analysis of ergocornine mesylate. UV detection is a common method, with specific wavelengths chosen to maximize sensitivity for ergot alkaloids. nih.gov Fluorescence detection (FLD) offers enhanced sensitivity and selectivity, particularly for the native fluorescence of the ergoline (B1233604) ring system. nih.govuantwerpen.be For instance, an HPLC-FLD method was developed for the determination of several ergot alkaloids, including ergocornine, in animal feed, with excitation and emission wavelengths set at 330 nm and 420 nm, respectively. nih.gov
| Parameter | HPLC-UV | HPLC-FLD |
| Principle | Measures the absorption of UV light by the analyte. | Measures the fluorescence emitted by the analyte after excitation at a specific wavelength. |
| Selectivity | Moderate | High |
| Sensitivity | Good | Excellent |
| Common Application | Quantification of ergocornine in pharmaceutical preparations and raw materials. nih.gov | Trace analysis of ergocornine in complex matrices like food and feed. uantwerpen.benih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the trace quantification and unequivocal identification of this compound and other ergot alkaloids. nih.gov This technique combines the superior separation power of HPLC with the high sensitivity and specificity of mass spectrometry. nih.govresearchgate.net Electrospray ionization (ESI) is the most common ionization source used for ergot alkaloids, typically generating protonated molecular ions in positive ion mode. nih.govrestek.com
The tandem mass spectrometry aspect (MS/MS) allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. researchgate.netrestek.com This provides a high degree of certainty in identification and quantification, even in complex sample matrices. nih.gov The development of ultra-high performance liquid chromatography (UHPLC) has further improved the speed and resolution of these analyses. nih.gov
A study comparing different extraction methods for 32 mycotoxins in barley, including ergocornine, utilized UHPLC-Orbitrap mass spectrometry for analysis. nih.gov Another method for the simultaneous determination of 25 ergot alkaloids in cereal samples used LC-MS/MS with MRM in the positive ion mode. researchgate.net
| Feature | LC-MS/MS |
| Ionization Mode | Electrospray Ionization (ESI) - Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Key Advantage | High specificity and sensitivity, enabling trace-level detection and confirmation. nih.gov |
| Application Example | Simultaneous determination of multiple ergot alkaloids in cereals and animal feed. researchgate.netiteh.ai |
Spectroscopic and Spectrometric Characterization
Spectroscopic techniques are indispensable for the structural elucidation of this compound, its metabolites, and synthetic analogs.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites and Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination and quantitative analysis of ergocornine and its related compounds. researchgate.netresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. mdpi.com
In the context of ergoloid mesylates, which are mixtures of dihydroergocristine, dihydroergocornine (B1204045), and dihydroergocryptine, ¹H NMR can be used to determine the percentage of each component. researchgate.netresearchgate.net The signals of specific protons, such as H-5, can be well-resolved in suitable deuterated solvents like a mixture of C₆D₆ and DMSO-d₆, allowing for quantification. hebmu.edu.cn Two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed for the complete and unambiguous assignment of all proton and carbon signals, which is crucial for identifying new metabolites or synthetic analogs. mdpi.comhebmu.edu.cn
Infrared (IR) and UV-Vis Spectroscopy in Research Applications
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound. The IR spectrum of ergoloid mesylates exhibits characteristic absorption bands that can be compared to a reference standard for identification purposes. drugfuture.com For instance, the IR spectrum of an ergocornine analog showed characteristic SO₂ bands, confirming a structural modification. escholarship.org
UV-Vis spectroscopy is often used in conjunction with HPLC for detection, as the ergoline structure has a characteristic UV absorbance maximum. nih.govnih.gov The UV spectrum of ergotamine, a closely related alkaloid, shows a maximum absorption in alcohol at 318 nm. nih.gov Spectrophotometric methods have also been developed for the determination of co-dergocrine (a mixture including dihydroergocornine) based on its reaction with reagents like ammonium vanadate (B1173111) or sodium nitrite (B80452) to form colored products with specific absorption maxima. who.int
| Technique | Application in Ergocornine Research |
| NMR Spectroscopy | Structural elucidation of metabolites and analogs, quantitative analysis of mixtures. frontiersin.orgresearchgate.nethebmu.edu.cn |
| IR Spectroscopy | Identification and confirmation of functional groups in the molecule. uantwerpen.bedrugfuture.com |
| UV-Vis Spectroscopy | Quantification in spectrophotometric methods and as a detection method in HPLC. nih.govwho.int |
Immunoanalytical and Biosensing Approaches for Research
Immunoanalytical and biosensing methods offer rapid and high-throughput screening options for the detection of ergocornine and other ergot alkaloids. frontiersin.orgnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoanalytical technique that utilizes the specific binding of antibodies to the target analyte. frontiersin.orgnih.gov Competitive ELISAs have been developed for the detection of various ergot alkaloids. researchgate.net These assays can be used for the rapid screening of a large number of samples, although they may have some cross-reactivity with structurally similar alkaloids. nih.gov
Biosensors represent a developing area for the detection of ergot alkaloids. haydale.comfrontiersin.org These devices integrate a biological recognition element (e.g., an antibody, enzyme, or aptamer) with a transducer to generate a measurable signal. frontiersin.orgresearchgate.net For example, a quartz crystal microbalance (QCM) biosensor has been developed for the detection of ergotamine using an immobilized antibody. researchgate.net Graphene-based biosensors are also being explored for their potential in highly sensitive biomarker detection. haydale.com Research has also been conducted on aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, as recognition elements for certain ergot alkaloids like ergosine, ergocryptine, and ergocornine. nih.gov
| Method | Principle | Application for Ergocornine |
| ELISA | Competitive binding of the target analyte and a labeled analyte to a limited number of antibodies. nih.gov | Rapid screening of food and feed samples for ergot alkaloid contamination. frontiersin.org |
| Biosensors | Specific interaction of the analyte with a biological recognition element, producing a detectable signal. frontiersin.org | Potential for real-time and portable detection of ergocornine. researchgate.net |
Enzyme-Linked Immunosorbent Assays (ELISA) in Research Applications
Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a valuable technique for the rapid and sensitive screening of ergot alkaloids, including ergocornine, in various matrices. mdpi.comcoriolis-pharma.com This immunochemical method is founded on the specific binding interaction between an antibody and its target antigen, in this case, an ergot alkaloid. coriolis-pharma.comimmunology.org The assay typically involves immobilizing either the antibody or the antigen to a solid surface, such as a microtiter plate. immunology.orgnih.gov A subsequent reaction with an enzyme-conjugated antibody or antigen produces a detectable signal, often a color change, which is proportional to the amount of the target analyte present. mdpi.comnih.gov
ELISA offers a cost-effective and high-throughput alternative to more complex and time-consuming chromatographic methods like LC-MS/MS, making it particularly suitable for initial screening purposes in food and feed safety analysis. mdpi.comallaboutfeed.net Commercial ELISA kits are available and have been utilized to determine the total ergot alkaloid content in samples like fescue grass forage and to detect these toxins in the urine of animals that have consumed contaminated feed. mdpi.com
Recent developments have focused on creating ELISAs with enhanced sensitivity to meet regulatory limits. For instance, a new ELISA has been developed that is sensitive enough to measure ergot alkaloids around the established limit values in cereals such as rye, barley, wheat, oats, and spelt. allaboutfeed.net This assay has been validated and shown to have no false negatives in field sample testing. allaboutfeed.net The simplicity of the sample preparation, often not requiring extensive clean-up steps, is another significant advantage of this method. allaboutfeed.net
However, the specificity of the antibodies used in ELISA kits can vary. Some studies have shown that certain ergot alkaloids, such as ergocryptine, ergocristine (B1195469), ergocornine, and ergotamine tartrate, may not bind strongly to a particular antibody due to the presence of large side groups that sterically hinder the binding process. nih.gov In contrast, other ergot alkaloids like ergonovine were found to bind more effectively. nih.gov This highlights the importance of understanding the cross-reactivity profile of the specific antibody used in an ELISA kit. Despite this, the ELISA method is recognized for its ability to detect a broader range of non-specific ergot alkaloids compared to highly specific methods like HPLC, which may only quantify a single compound like ergovaline (B115165). nih.gov
Table 1: Comparison of ELISA and LC-MS/MS for Ergot Alkaloid Detection in Different Cereals
| Sample | LC-MS/MS (µg/g) | ELISA ErgoREAD (µg/g) |
| Wheat | 1.68 | 1.89 |
| Rye | 0.57 | 0.48 |
| Triticale | 1.15 | 1.64 |
| Data sourced from the BAM Federal Institute for Materials Research and Testing. namthao.com |
Development of Biosensors and Aptamers for Ergot Alkaloid Detection and Study
The development of biosensors and aptamers represents a frontier in the detection and study of ergot alkaloids, offering highly specific and robust analytical tools. dntb.gov.uauantwerpen.be Aptamers, which are single-stranded DNA or RNA oligonucleotides, are selected through an in vitro process called Systematic Evolution of Ligands by EXponential enrichment (SELEX) to bind to specific target molecules with high affinity and specificity. dntb.gov.uanih.gov
A key advantage of aptamers over traditional antibodies is their synthetic production, which avoids the use of animals and results in greater chemical robustness. mdpi.comscirp.org Research has focused on developing aptamers that can recognize the common ergoline skeleton of ergot alkaloids. mdpi.com For instance, aptamers have been successfully produced using metergoline (B1676345) and lysergamine as templates due to their structural similarity to lysergic acid. mdpi.com
One study demonstrated the selection of DNA aptamers with nanomolar dissociation constants for lysergamine. dntb.gov.uanih.gov An aptamer with a dissociation constant of 44 nM was successfully linked to gold nanoparticles, creating a colorimetric sensor that produced a visible color change in the presence of lysergamine and other small ergot alkaloids in a contaminated flour sample. dntb.gov.uanih.gov
Aptamer-based solid-phase extraction (SPE) systems have also been developed. In one such application, silica (B1680970) particles were functionalized with aptamers specific to ergot alkaloids. scirp.org This aptamer-based extraction system was able to specifically capture ergosine, ergokryptine, and ergocornine from a contaminated rye feed sample. scirp.org This demonstrates the potential of aptamers for the specific extraction of target toxins from complex matrices in a single step. scirp.org It was noted that while these aptamers were highly specific for certain ergot alkaloids, others like ergotamine, ergometrine, and ergocristine were not retained, suggesting that a mixture of different aptamer-functionalized silica gels could be used for a more comprehensive extraction. scirp.org
The high specificity of aptamers makes them particularly promising for developing targeted biosensors. mdpi.com These biosensors can be based on various transduction principles, including electrochemical and optical methods, providing rapid and sensitive detection platforms. wjarr.comfrontiersin.org The ability to tailor the recognition properties of aptamers opens up possibilities for creating highly selective analytical tools for specific ergot alkaloids like ergocornine.
Table 2: Ergot Alkaloids Extracted from a Contaminated Rye Feed Sample Using an Aptamer-Based System
| Ergot Alkaloid | Observed m/z | Theoretical m/z |
| Ergosine | 547.2797 | 547.2794 |
| Ergokryptine | 575.3112 | 575.3107 |
| Ergocornine | 561.2916 | 561.2951 |
| The precursor fragment at m/z 223.1283 was observed for all three detected ergot alkaloids. scirp.org |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural characterization of ergocornine mesylate?
- Methodological Answer : Electrospray ionization mass spectrometry (ESI-MS) is critical for structural analysis. Key fragmentation patterns (e.g., m/z 544.2 for dehydrated ergocornine) and isotopic peaks (e.g., [MC1CH] at 34.5% abundance) help identify its five-membered lactam E-ring and peptide core. Compare fragmentation profiles to reference spectra for validation, focusing on water loss (m/z 305) and lysergic acid D-ring cleavage .
Q. What is the proposed mechanism of this compound’s antitumor effects in preclinical models?
- Methodological Answer : this compound suppresses pituitary prolactin secretion, indirectly inhibiting mammary tumor growth in hormone-sensitive models (e.g., 7,12-dimethylbenzanthracene-induced tumors in Sprague-Dawley rats). Validate this mechanism by measuring serum prolactin levels via ELISA and correlating with tumor volume reduction in treatment groups (daily subcutaneous doses: 0.5–1 mg/kg) .
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate this compound’s efficacy while addressing inter-individual variability?
- Methodological Answer :
Animal Model : Use female Sprague-Dawley rats (n ≥ 12/group) with DMBA-induced mammary tumors to ensure hormonal sensitivity.
Dosage : Administer 0.5–1 mg/kg/day subcutaneously, with ovarianectomy controls to isolate prolactin-dependent effects.
Outcome Metrics : Track tumor size biweekly via calipers and histopathology. Include a washout period post-treatment to assess rebound growth, as abrupt cessation can lead to rapid tumor recurrence .
Statistical Analysis : Apply mixed-effects models to account for longitudinal data variability and non-responder subgroups .
Q. How can contradictory pharmacological outcomes between ergocornine and ergocryptine mesylate be analyzed?
- Methodological Answer :
- Structural Comparison : Use molecular docking studies to compare binding affinities to prolactin receptors. Ergocryptine’s iso-butyl side chain (vs. ergocornine’s iso-propyl) may alter receptor interactions.
- Pharmacokinetics : Measure tissue distribution via LC-MS; ergocryptine’s higher lipophilicity may reduce bioavailability.
- Dose-Response Curves : Test higher ergocryptine doses (e.g., 2–5 mg/kg) to determine if effects plateau due to toxicity or receptor saturation .
Q. What challenges arise in synthesizing stable this compound derivatives, and how can they be mitigated?
- Methodological Answer : Mesylate precursors (e.g., alkyl sulfonates) are prone to cyclization via nucleophilic attack by adjacent nitrogen atoms, forming inactive pyridinium byproducts. To stabilize intermediates:
Temperature Control : Synthesize at ≤4°C to slow intramolecular reactions.
Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to reduce nucleophilicity.
Monitoring : Track reaction progress via TLC or HPLC-MS to isolate products before degradation .
Q. How can researchers ensure reproducibility when testing this compound in cell-based assays?
- Methodological Answer :
Standardization : Pre-treat cell lines (e.g., RPE or TM3 Leydig cells) with deferoxamine mesylate (100 µM, 4 h) to control iron chelation effects, which may confound prolactin-related outcomes .
Quality Control : Use batch-tested this compound (purity >99%) with documented COA and SDS.
Data Reporting : Include raw mass spectrometry profiles and tumor growth curves in supplementary materials to enable cross-lab validation .
Data Analysis & Contradiction Resolution
Q. How should researchers analyze discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
Pharmacokinetic Profiling : Compare plasma/tissue concentrations via LC-MS to identify bioavailability limitations.
Metabolite Screening : Test if hepatic metabolites (e.g., hydroxylated derivatives) retain bioactivity.
Cohort Stratification : Segment in vivo data by tumor hormone receptor status (e.g., prolactin receptor-positive vs. negative) to clarify mechanism specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
